

Technical Guide: H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine)

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Compound of Interest		
Compound Name:	H-D-Phe(4-CN)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **H-D-Phe(4-CN)-OH**, also known as D-4-Cyanophenylalanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, utilized for its ability to enhance the stability and bioactivity of peptides.

Chemical Structure and Properties

H-D-Phe(4-CN)-OH is a derivative of the amino acid D-phenylalanine, featuring a nitrile (-CN) group at the para-position of the phenyl ring. This modification significantly alters its electronic properties and potential for molecular interactions.

Systematic Name: (R)-2-Amino-3-(4-cyanophenyl)propanoic acid[1] CAS Number: 263396-44-7[1][2] Molecular Formula: C₁₀H₁₀N₂O₂[1][2] Molecular Weight: 190.20 g/mol [3]

Physicochemical Data

The following table summarizes key quantitative data for **H-D-Phe(4-CN)-OH** and its common protected forms.



Property	Value	Reference
H-D-Phe(4-CN)-OH		
Molecular Weight	190.20 g/mol	[3]
Density	1.3 ± 0.1 g/cm ³	[1]
Boiling Point (Est.)	394.1 ± 37.0 °C at 760 mmHg	[1]
Flash Point (Est.)	192.1 ± 26.5 °C	[1]
Boc-D-Phe(4-CN)-OH		
Molecular Formula	C15H18N2O4	[4]
Molecular Weight	290.31 g/mol	[4]
Fmoc-D-Phe(4-CN)-OH		
Molecular Formula	C25H20N2O4	[5]
Molecular Weight	412.4 g/mol	[5]

Synthesis of H-D-Phe(4-CN)-OH

The enantioselective synthesis of D-amino acids like **H-D-Phe(4-CN)-OH** is a significant challenge. While traditional chemical methods exist, they often result in racemic mixtures requiring subsequent resolution.[6] Modern biocatalytic and chemoenzymatic approaches offer highly stereospecific routes to the desired D-enantiomer, providing high yields and optical purity.[7][8]

One of the most effective methods is a one-pot chemoenzymatic cascade process that converts a substituted cinnamic acid into the corresponding D-phenylalanine derivative.[1][8] This approach utilizes a Phenylalanine Ammonia Lyase (PAL) for the initial amination, followed by a deracemization step involving an L-amino acid deaminase (LAAD) and a nonselective reducing agent.[5][8]

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines



The following is a representative protocol for the synthesis of D-arylalanines from transcinnamic acids using a one-pot system with a Phenylalanine Ammonia Lyase (AvPAL) and an L-Amino Acid Deaminase (PmLAAD). This method can be adapted for the synthesis of **H-D-Phe(4-CN)-OH** starting from 4-cyanocinnamic acid.

Objective: To synthesize an optically pure D-arylalanine.

Materials:

- trans-cinnamic acid derivative (e.g., 4-cyanocinnamic acid)
- Recombinant Phenylalanine Ammonia Lyase from Anabaena variabilis (AvPAL)
- Recombinant L-Amino Acid Deaminase from Proteus mirabilis (PmLAAD)
- Ammonia-borane complex (NH₃BH₃)
- Ammonium hydroxide (NH₄OH) buffer
- Standard laboratory glassware and equipment (reactor, stirrer, pH meter)
- HPLC with a chiral column for analysis

Procedure:

- Reaction Setup: A buffered solution (e.g., 5 M NH₄OH, pH 9.6) is prepared in a suitable reaction vessel.
- Substrate Addition: The starting material, the corresponding trans-cinnamic acid derivative, is added to the reaction mixture to a final concentration of approximately 5 mM.[8]
- Enzyme Addition: Purified AvPAL and whole E. coli cells expressing PmLAAD are added to the vessel.[8]
- Reductant Addition: The nonselective reducing agent, ammonia-borane (NH₃BH₃), is added to the mixture.



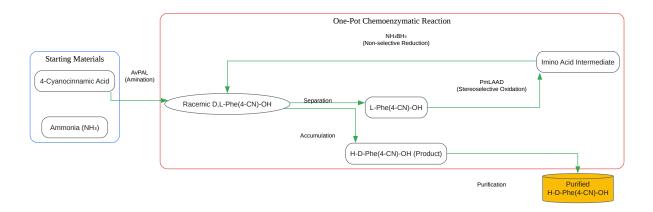
- Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with constant stirring (e.g., 220 rpm) for a period of 4 to 24 hours.[8]
- Monitoring: The reaction progress, including the conversion of the starting material and the enantiomeric excess (ee) of the D-amino acid product, is monitored periodically using chiral HPLC.
- Work-up and Purification: Upon completion, the reaction is stopped, and the product is isolated and purified using standard techniques such as ion-exchange chromatography.

This one-pot method has been shown to produce various D-arylalanines with high conversion rates (up to 96%) and excellent optical purity (>99% ee).[5]

Synthesis Workflow

The logical workflow for the chemoenzymatic synthesis of **H-D-Phe(4-CN)-OH** is depicted below. This cascade process efficiently converts the achiral precursor into the desired D-enantiomer.





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Caption: Chemoenzymatic cascade for the synthesis of H-D-Phe(4-CN)-OH.

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